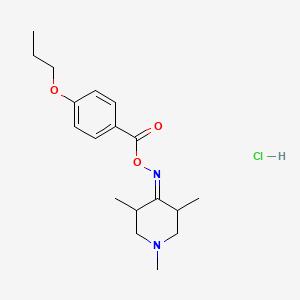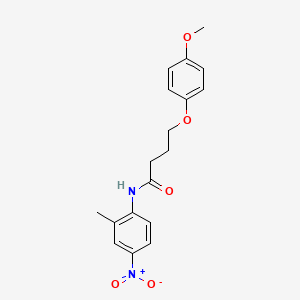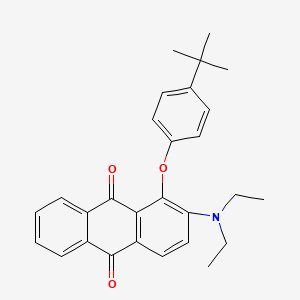
1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride
Descripción general
Descripción
1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride, also known as T-006, is a chemical compound that has been studied for its potential use in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 325.82 g/mol.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, as mentioned above. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in treating inflammatory diseases in animal models and clinical trials. Finally, further studies are needed to fully understand the mechanism of action of 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride can protect neurons from oxidative stress and apoptosis, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. This suggests that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
[(1,3,5-trimethylpiperidin-4-ylidene)amino] 4-propoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-5-10-22-16-8-6-15(7-9-16)18(21)23-19-17-13(2)11-20(4)12-14(17)3;/h6-9,13-14H,5,10-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTDQHNUTZTOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)ON=C2C(CN(CC2C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B4888118.png)
![1-cyclopentyl-4-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinone](/img/structure/B4888123.png)
![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)
![N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4888144.png)

![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B4888156.png)
![8-[(4-nitrophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4888162.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4888170.png)

![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4888192.png)